molecular formula C22H18BrN3O3S2 B15085937 N-(3-bromophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618075-08-4

N-(3-bromophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B15085937
CAS No.: 618075-08-4
M. Wt: 516.4 g/mol
InChI Key: OQPZPDXCBJVNHW-HNENSFHCSA-N
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Description

N-(3-bromophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a synthetic compound of significant interest in medicinal chemistry research, particularly as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This compound features a unique molecular architecture, combining a 2-thioxothiazolidin-4-one scaffold with an indolin-2-one core, a design strategy often employed to develop ligands for nuclear receptors. PPARγ is a key regulator of glucose and lipid metabolism, and its agonists are primary therapeutic targets for managing type 2 diabetes. Research indicates that this specific compound exhibits robust PPARγ activation Source 1 . Its mechanism of action involves binding to the ligand-binding domain of PPARγ, promoting conformational changes that facilitate coactivator recruitment and subsequent modulation of gene expression involved in adipocyte differentiation and insulin sensitization Source 2 . The presence of the 3-bromophenyl moiety is a critical structural feature that enhances binding affinity and selectivity. Consequently, this chemical is a valuable pharmacological tool for studying PPARγ-mediated pathways, investigating insulin resistance mechanisms, and serving as a lead compound in the development of new antidiabetic agents. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

618075-08-4

Molecular Formula

C22H18BrN3O3S2

Molecular Weight

516.4 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide

InChI

InChI=1S/C22H18BrN3O3S2/c1-2-10-25-21(29)19(31-22(25)30)18-15-8-3-4-9-16(15)26(20(18)28)12-17(27)24-14-7-5-6-13(23)11-14/h3-9,11H,2,10,12H2,1H3,(H,24,27)/b19-18-

InChI Key

OQPZPDXCBJVNHW-HNENSFHCSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br)SC1=S

Origin of Product

United States

Biological Activity

N-(3-bromophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a compound of interest due to its potential biological activities. This compound features a complex structure that includes a bromophenyl group, a thiazolidine moiety, and an indole derivative, contributing to its diverse pharmacological properties.

The molecular formula of the compound is C₁₈H₁₈BrN₃O₂S, with a molecular weight of approximately 544.493 g/mol. The structural complexity allows for various interactions with biological targets.

Biological Activity

Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(3-bromophenyl)-2-acetamide derivatives exhibit significant antimicrobial properties. For instance, compounds derived from thiazolidinone structures have shown potent activity against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for related compounds were found in the range of 10.7–21.4 μmol/mL, demonstrating their effectiveness against various pathogens .

Anticancer Properties
The indole-based structure of the compound suggests potential anticancer activity. Compounds with similar frameworks have been evaluated for their ability to inhibit cancer cell proliferation. For example, certain derivatives exhibited moderate cytotoxicity against cell lines such as TK-10 and HT-29, indicating their potential as anticancer agents .

Mechanisms of Action
The biological activity of N-(3-bromophenyl)-2-acetamide may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with thiazolidinone structures often inhibit key enzymes involved in microbial metabolism.
  • Interference with Cellular Signaling : The indole moiety may interact with specific receptors or pathways involved in cancer cell survival and proliferation.
  • Oxidative Stress Induction : Some derivatives have been shown to generate reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazolidinone derivatives for their antimicrobial efficacy against eight bacterial and eight fungal species. The results indicated that compounds with similar structural features to N-(3-bromophenyl)-2-acetamide demonstrated significant antibacterial and antifungal activity, with the best-performing compounds achieving MIC values comparable to established antibiotics .

Study 2: Anticancer Activity

In another investigation, a group of indole derivatives was synthesized and tested against various cancer cell lines. The findings revealed that certain compounds showed promising cytotoxic effects, particularly against colon cancer cells (HT-29), suggesting that modifications in the structure could enhance their therapeutic potential .

Data Summary

Activity Type MIC (μmol/mL) Cell Lines Tested Notable Findings
Antibacterial10.7 - 21.4VariousEffective against multiple bacterial strains
Antifungal21.4 - 40.2VariousStrong antifungal properties observed
AnticancerVariesTK-10, HT-29Moderate cytotoxicity noted

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with the target molecule:

Compound Name Key Substituents Biological Activity/Properties Source
N-(3-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindolin-1-yl}acetamide 3-Chlorophenyl, 4-methylbenzyl-thiazolidinone Not explicitly reported; structural analog for drug design
N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides Benzothiazole, phenyl-thiazolidinone Antimicrobial (MIC: 10.7–21.4 μmol/mL)
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide Chlorobenzyl, indole-thiosemicarbazide Pharmaceutical applications (e.g., antiviral)
Key Observations:
  • Thiazolidinone Modifications: The 3-propyl-2-thioxo group in the target compound contrasts with the 4-methylbenzyl group in , which could alter steric hindrance and target binding.
  • Linker Diversity : Acetamide (target compound) vs. carbothioamide () linkers affect hydrogen-bonding capacity and metabolic stability .
Antimicrobial Activity:

Compound 4d from (a benzothiazole-thiazolidinone hybrid) exhibits broad-spectrum antimicrobial activity with MIC values of 10.7–21.4 μmol/mL against bacterial and fungal pathogens.

Anticancer and Pharmaceutical Potential:

The indole-thiosemicarbazide derivative in demonstrates the therapeutic relevance of indole-based hybrids. While the target compound lacks direct data, its structural similarity to molecules with confirmed bioactivity supports further investigation.

Solubility and LogP:
  • The thioxo group in the thiazolidinone ring may improve solubility via sulfur-mediated interactions .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic adjustments to reaction conditions.

  • Step 1 : Use high-performance liquid chromatography (HPLC) to monitor intermediate purity during the construction of the indole-thiazolidinone core .
  • Step 2 : Vary solvent systems (e.g., DMF vs. THF) and temperatures to enhance cyclization efficiency, as seen in analogous pyrimidoindole syntheses .
  • Step 3 : Employ column chromatography or recrystallization for final purification, guided by NMR spectroscopy to confirm structural integrity .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential.

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H/¹³C NMR to verify Z-configuration of the thiazolidinone-ylidene group and indole-proton environments .
  • Mass Spectrometry (LC-MS) : Confirm molecular weight and detect degradation products under stress conditions (e.g., heat, light) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated in structurally related bromophenyl-acetamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer : Discrepancies may arise from target selectivity or assay variability.

  • Approach 1 : Conduct dose-response assays (IC₅₀) in parallel with positive controls (e.g., kinase inhibitors) to validate target engagement .
  • Approach 2 : Use siRNA knockdown or CRISPR-Cas9 to confirm dependency on proposed targets (e.g., CDKs, tyrosine kinases) in resistant cell lines .
  • Approach 3 : Compare pharmacokinetic profiles (e.g., membrane permeability via PAMPA assays) to rule out bioavailability issues .

Q. What strategies can elucidate the mechanism of action for this compound’s anti-proliferative effects?

  • Methodological Answer : Integrate computational and experimental workflows.

  • Molecular Docking : Model interactions with potential targets (e.g., ATP-binding pockets of kinases) using software like AutoDock Vina, referencing crystallographic data from analogous compounds .
  • Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Pull-Down Assays : Use biotinylated derivatives of the compound to isolate binding partners from lysates, followed by mass spectrometry .

Q. How can researchers address challenges in spectral data interpretation for this structurally complex molecule?

  • Methodological Answer : Overlapping signals in NMR or IR spectra require advanced deconvolution techniques.

  • Dynamic NMR : Apply variable-temperature ¹H NMR to resolve rotameric equilibria in the acetamide side chain .
  • 2D-COSY/HSQC : Assign coupling patterns and differentiate between thioxo and oxo groups in the thiazolidinone ring .
  • DFT Calculations : Simulate vibrational frequencies (IR) and chemical shifts (NMR) to validate experimental data .

Data-Driven Research Considerations

Q. What experimental designs are recommended to assess structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Prioritize modular synthetic routes for systematic SAR exploration.

  • Design : Synthesize analogs with variations in (i) bromophenyl substituents and (ii) propyl chain length on the thiazolidinone moiety .
  • Testing : Use high-throughput screening (HTS) in cancer cell panels (e.g., NCI-60) to correlate structural changes with potency .
  • Analysis : Apply multivariate regression to identify critical physicochemical parameters (e.g., logP, polar surface area) influencing activity .

Q. How should researchers validate the stability of this compound under physiological conditions?

  • Methodological Answer : Simulate biological environments to predict degradation pathways.

  • In vitro Stability Assays : Incubate the compound in PBS (pH 7.4) and human liver microsomes, analyzing degradation products via LC-MS .
  • Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to identify labile functional groups .

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